molecular formula C26H45NO B1627681 N-(1-Phenylethyl)octadecanamide CAS No. 34524-44-2

N-(1-Phenylethyl)octadecanamide

Cat. No.: B1627681
CAS No.: 34524-44-2
M. Wt: 387.6 g/mol
InChI Key: GIIWGAYCAGBEBU-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)octadecanamide is a long-chain fatty acid amide derivative characterized by an octadecanamide backbone (C18 alkyl chain) and an N-(1-phenylethyl) substituent. The phenylethyl group is known to influence stereochemistry and solubility, making it relevant in asymmetric synthesis and surfactant design .

Properties

CAS No.

34524-44-2

Molecular Formula

C26H45NO

Molecular Weight

387.6 g/mol

IUPAC Name

N-(1-phenylethyl)octadecanamide

InChI

InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h17-19,21-22,24H,3-16,20,23H2,1-2H3,(H,27,28)

InChI Key

GIIWGAYCAGBEBU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyloctadecanamide

  • Structure : Features a dimethyl group instead of the phenylethyl substituent.
  • Properties :
    • Higher lipophilicity due to reduced steric hindrance.
    • Melting point: 95–97°C, attributed to weaker intermolecular interactions compared to aromatic-substituted analogs .
  • Applications : Widely used in lubricants and surfactants due to its stability and low polarity.

N-(1-Phenylethyl)aziridine-2-carboxylate Esters

  • Structure : Combines a phenylethyl group with an aziridine ring and carboxylate ester.
  • Key Differences :
    • The aziridine ring introduces strain, enhancing reactivity in ring-opening reactions.
    • Used in asymmetric synthesis of pharmaceuticals and natural products, leveraging the phenylethyl group’s chiral center .

(S)-N-(1-Phenylethyl)picolinamide

  • Structure : Substitutes octadecanamide with a picolinamide (pyridine-2-carboxamide) group.
  • Properties :
    • The pyridine ring enables metal coordination, useful in catalysis and medicinal chemistry.
    • Demonstrates higher water solubility compared to octadecanamide derivatives due to polar aromatic nitrogen .
  • Applications : Serves as a directing group in C–H functionalization reactions.

N-Hydroxyoctanamide

  • Structure : Shorter alkyl chain (C8) with a hydroxy substituent.
  • Properties: Lower molecular weight (159.23 g/mol) and higher polarity due to the hydroxyl group. Limited thermal stability compared to longer-chain amides .
  • Applications : Intermediate in organic synthesis, particularly for hydroxamic acids.

Ferroelectric N-(1-Phenylethyl) Derivatives

  • Structure : Naphthalenediimide core with phenylethyl and nitroxide radicals.
  • Properties :
    • Exhibits martensitic phase transitions and ferroelectricity, driven by the phenylethyl group’s stereochemistry (S/R configurations).
    • Unlike octadecanamide, the rigid aromatic core enables piezoelectric applications .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications
N-(1-Phenylethyl)octadecanamide C26H45NO 387.64 1-Phenylethyl High hydrophobicity, chiral center Surfactants, drug delivery systems
N,N-Dimethyloctadecanamide C20H41NO 311.55 Dimethyl High lipophilicity, low melting point Lubricants, emulsifiers
(S)-N-(1-Phenylethyl)picolinamide C15H16N2O 240.30 Picolinamide Metal coordination, moderate solubility Catalysis, medicinal chemistry
N-Hydroxyoctanamide C8H17NO2 159.23 Hydroxy Polar, thermally labile Synthetic intermediates
S/R-Ferroelectric Naphthalenediimide C30H34FNO4 515.60 Fluorophenyl, nitroxide Ferroelectric, phase transitions Materials science, sensors

Research Findings and Mechanistic Insights

  • Solubility Trends : Longer alkyl chains (e.g., octadecanamide) reduce aqueous solubility but enhance compatibility with lipid-based systems, contrasting with polar analogs like picolinamide .
  • Functional Group Synergy : In ferroelectric compounds, the combination of aromatic (phenylethyl) and radical (nitroxide) groups enables unique electronic properties, though octadecanamide’s long chain may hinder such applications .

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